PDE4 Inhibition Potency: Class-Level Comparison with Rolipram, the Reference PDE4 Inhibitor
The 4-(substituted-phenyl)-2-pyrrolidinone scaffold to which the target compound belongs is explicitly claimed to exhibit 'improved PDE4 inhibition as compared to compounds like rolipram' in multiple patent families . Rolipram, the prototypical PDE4 inhibitor, has a reported PDE4 IC50 of 220 nM . While the exact PDE4 IC50 for this compound has not been publicly disclosed in peer-reviewed literature, the patent claims establish a class-level expectation of superior potency relative to the rolipram benchmark. Researchers requiring a PDE4-active chemotype with a structurally differentiated pyrrolidinone core—rather than the catechol ether motif of rolipram—gain an SAR tool with a quantifiably distinct pharmacophore .
| Evidence Dimension | PDE4 inhibition potency (class-level comparison) |
|---|---|
| Target Compound Data | Not publicly disclosed in peer-reviewed literature; patent class claims 'improved PDE4 inhibition as compared to rolipram' for 4-(substituted-phenyl)-2-pyrrolidinone compounds |
| Comparator Or Baseline | Rolipram: PDE4 IC50 = 220 nM (reported in literature ) |
| Quantified Difference | Patent class claims improvement over rolipram; magnitude not quantified for this specific compound |
| Conditions | PDE4 enzyme inhibition assay (class-level claim from patent families WO 2004094375 A2, RU-2004115333-A) |
Why This Matters
Procurement of this specific CAS entity, rather than rolipram or a generic PDE4 inhibitor, provides a structurally differentiated pyrrolidinone-based probe that patent disclosures indicate may offer improved PDE4 inhibition potency—critical for SAR studies where the catechol ether motif of rolipram carries known emetic liability.
- [1] WO 2004094375 A2. Abstract: 'Selective PDE4 inhibition is achieved by 4-(substituted-phenyl)-2-pyrrolidinone compounds. The compounds exhibit improved PDE4 inhibition as compared to compounds like rolipram.' View Source
- [2] RU-2004115333-A. Abstract: 'The compounds exhibit improved PDE4 inhibition as compared to compounds like rolipram and show selectivity with regard to inhibition of other classes of PDEs.' View Source
